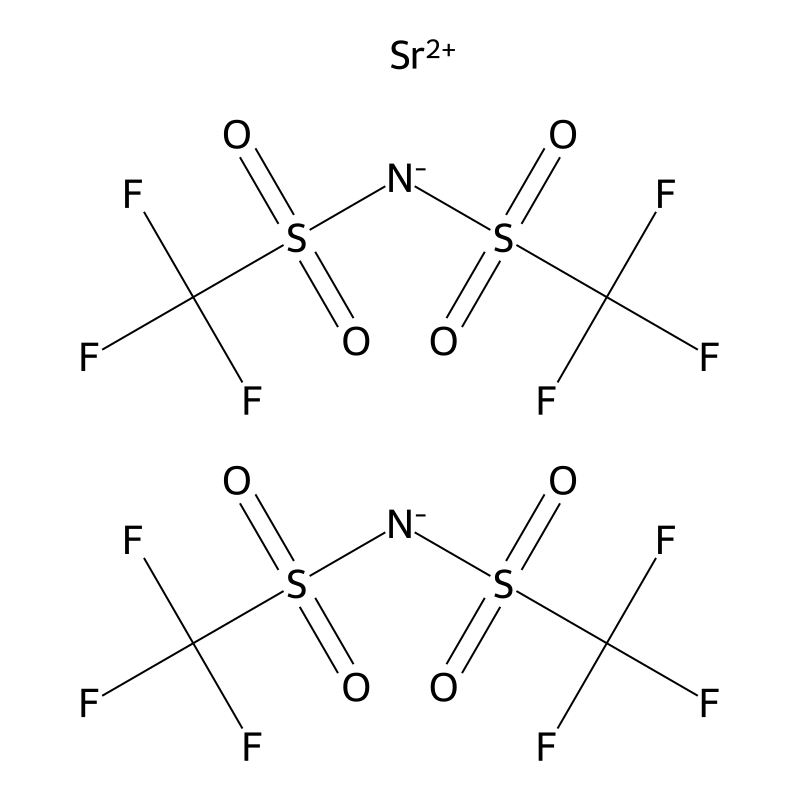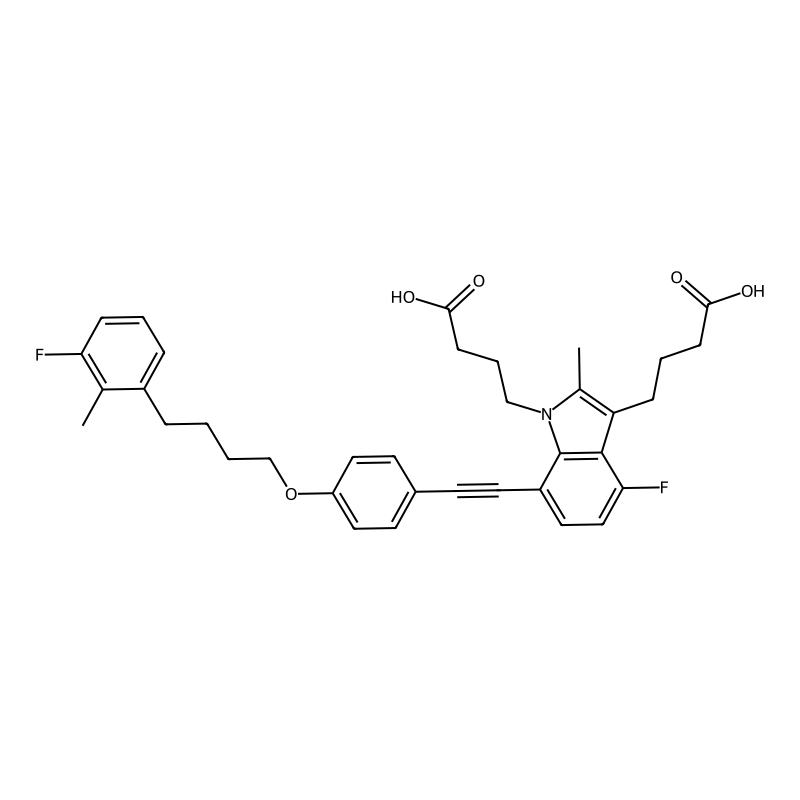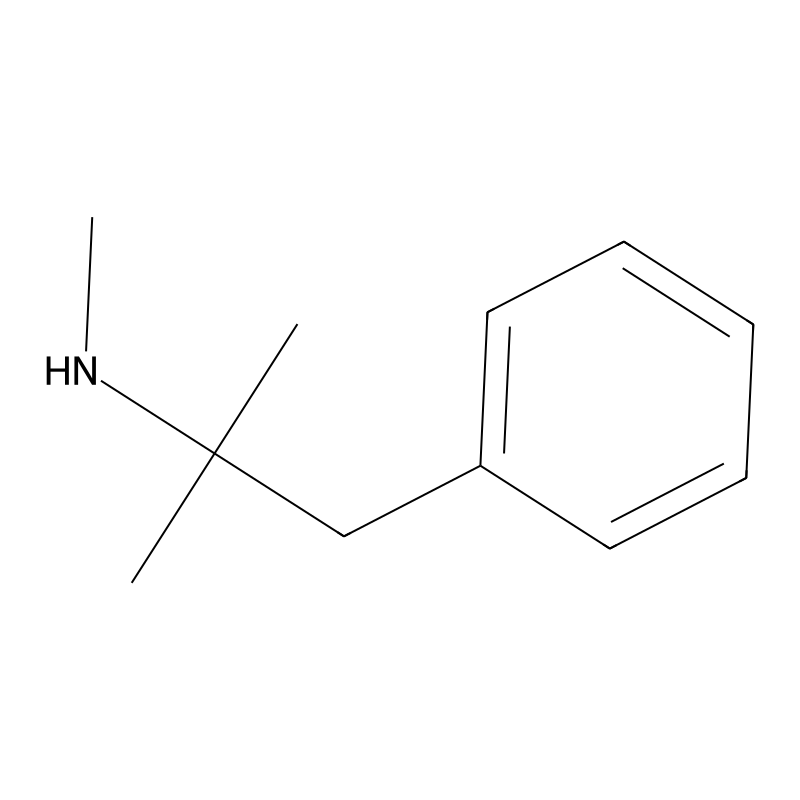Strontium bis(trifluoromethylsulfonyl)imide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Strontium bis(trifluoromethylsulfonyl)imide is a white crystalline inorganic salt. It belongs to a class of compounds called ionic liquids due to its specific structure. Research on this compound is relatively recent, with the first reports emerging in the late 20th century [].
Molecular Structure Analysis
Sr(TFSI₂) possesses a crystal lattice structure. The molecule consists of a central strontium (Sr²⁺) cation surrounded by two bulky bis(trifluoromethylsulfonyl)imide (TFSI⁻) anions []. The strong ionic interaction between the Sr²⁺ cation and the TFSI⁻ anions contributes to the stability of the compound [].
Chemical Reactions Analysis
Synthesis of Sr(TFSI₂) is typically achieved through a metathesis reaction between strontium chloride (SrCl₂) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) according to the following equation []:
SrCl₂ + 2LiTFSI → Sr(TFSI)₂ + 2LiCl
Limited information exists regarding the decomposition pathways of Sr(TFSI₂) [].
Physical And Chemical Properties Analysis
Solid State Ionics
Strontium bis(trifluoromethylsulfonyl)imide possesses high ionic conductivity, making it a promising candidate for solid-state electrolytes in next-generation batteries. These electrolytes offer several advantages over traditional liquid electrolytes, such as improved safety, higher operating temperatures, and non-flammability [1]. Research is ongoing to optimize Sr(TFSI)2-based electrolytes for specific battery applications.
Material Science
Strontium bis(trifluoromethylsulfonyl)imide finds applications in the development of novel functional materials. For instance, research explores using Sr(TFSI)2 as a precursor for synthesizing advanced electrolytes, ionic liquids, and solid-state materials with specific properties desirable for various technological applications [2].
*Source: Recent progress on advanced functional materials with trifluoromethyl sulfonylimide (TFSI) anions: )








